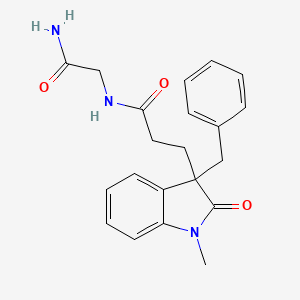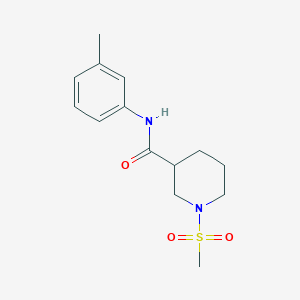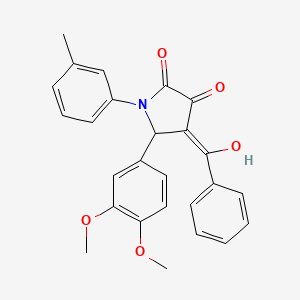![molecular formula C17H17N3O2S2 B5500898 N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5500898.png)
N-(4-ethoxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This section introduces the broader category of compounds similar to the target molecule, highlighting their significance in medicinal chemistry due to their potential as dual inhibitors and antitumor agents. For example, compounds with a thieno[2,3-d]pyrimidine scaffold have been synthesized and studied for their ability to inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key targets in cancer treatment (Gangjee et al., 2009).
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the creation of key intermediates through the attachment of various arylthiols and further coupling with amino acids or esters. This process underlines the complexity and versatility in synthesizing compounds with potential biological activities (Gangjee et al., 2009).
Molecular Structure Analysis
Studies on the crystal structures of similar compounds reveal insights into their conformation and the intramolecular interactions that stabilize their structure. For example, the analysis of crystal structures can indicate how the pyrimidine ring inclines relative to the benzene ring, which is crucial for understanding the compound's binding mode and biological activity (Subasri et al., 2016).
科学的研究の応用
Anticonvulsant Activity
Research into thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has shown potential anticonvulsant properties. Severina et al. (2020) synthesized new derivatives as possible anticonvulsants, with docking studies predicting moderate activity. The compounds were tested using a pentylenetetrazole-induced seizure model in rats, demonstrating that certain derivatives can significantly extend the latency period, reduce the duration of seizures, and decrease lethality in laboratory animals (Severina et al., 2020).
Antitumor Activity
The synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine derivatives have been investigated for their antitumor activity. Hafez and El-Gazzar (2017) synthesized a series of novel compounds displaying potent anticancer activity comparable to doxorubicin on various human cancer cell lines, including breast, cervical, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial and Antifungal Activities
A series of studies have explored the antimicrobial and antifungal effects of thieno[2,3-d]pyrimidine derivatives. Kerru et al. (2019) prepared new thienopyrimidine linked rhodanine derivatives demonstrating potent antibacterial and antifungal activities against strains such as E. coli and Aspergillus niger (Kerru et al., 2019). Another study by Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).
Insecticidal Activity
Pyridine derivatives related to thieno[2,3-d]pyrimidine have been tested for their toxicity against agricultural pests. Bakhite et al. (2014) prepared derivatives showing significant insecticidal activity against the cowpea aphid, Aphis craccivora, with some compounds performing better than the commercial insecticide acetamiprid (Bakhite et al., 2014).
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-3-22-13-6-4-12(5-7-13)20-15(21)9-23-16-14-8-11(2)24-17(14)19-10-18-16/h4-8,10H,3,9H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBKRRVSDADQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-anilinopyrimidin-5-yl)carbonyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500819.png)

![N~1~-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-L-threoninamide hydrochloride](/img/structure/B5500834.png)
![4-[4-(2-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5500848.png)
![6-{[2-(2-pyridinyl)-1-pyrrolidinyl]sulfonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5500856.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-pyridinyl)acetamide](/img/structure/B5500872.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)
![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)
![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)


